molecular formula C13H13N3O2 B11799958 Benzyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate CAS No. 1440526-63-5

Benzyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate

Cat. No.: B11799958
CAS No.: 1440526-63-5
M. Wt: 243.26 g/mol
InChI Key: RBSWZUSGTIQPJK-UHFFFAOYSA-N
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Description

Benzyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate is a heterocyclic compound that features a fused pyrazole and pyrrole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate typically involves the cycloaddition of nitrilimines to maleimides. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as N-chlorosuccinimide . The reaction is carried out under controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches and ensuring the purity and yield of the product through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or halides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of Benzyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate involves the inhibition of deubiquitylating enzymes such as ubiquitin-specific peptidase 7 (USP7) . This inhibition disrupts the ubiquitin-proteasome pathway, leading to the accumulation of ubiquitinated proteins and subsequent apoptosis of cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate is unique due to its fused ring system, which imparts specific chemical properties and biological activities. Its ability to inhibit deubiquitylating enzymes sets it apart from other similar compounds, making it a valuable candidate for anticancer research .

Properties

CAS No.

1440526-63-5

Molecular Formula

C13H13N3O2

Molecular Weight

243.26 g/mol

IUPAC Name

benzyl 4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxylate

InChI

InChI=1S/C13H13N3O2/c17-13(18-9-10-4-2-1-3-5-10)16-7-11-6-14-15-12(11)8-16/h1-6H,7-9H2,(H,14,15)

InChI Key

RBSWZUSGTIQPJK-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CN1C(=O)OCC3=CC=CC=C3)NN=C2

Origin of Product

United States

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